Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt

Descripción

Chemical Identity and Nomenclature

This compound is characterized by a complex but well-defined chemical structure that places it within the broader category of N-acyl taurate derivatives. The compound is officially registered under Chemical Abstracts Service number 20461-70-5, establishing its unique identity within the comprehensive chemical literature. The molecular formula C13H26NNaO4S represents the sodium salt form, with a corresponding molecular weight of 315.41 grams per mole, reflecting the substantial molecular mass typical of surfactant compounds containing extended alkyl chains.

The International Union of Pure and Applied Chemistry systematic name for this compound is sodium 2-[decanoyl(methyl)amino]ethanesulfonate, which precisely describes the structural arrangement of functional groups within the molecule. This nomenclature system clearly identifies the decanoyl group (derived from decanoic acid), the methylamino linkage, and the ethanesulfonate backbone that characterizes taurate chemistry. The compound exists in several synonymous forms in chemical literature, reflecting different naming conventions and commercial designations that have evolved within the surfactant industry.

Table 1: Chemical Identity and Nomenclature Data

The structural architecture of this compound exemplifies the sophisticated molecular design principles underlying modern surfactant chemistry. The molecule contains a hydrophilic head group consisting of the sulfonate functionality, which provides excellent water solubility and ionic character essential for surfactant properties. The hydrophobic tail comprises a ten-carbon decanoyl chain that contributes to the amphiphilic nature of the compound, enabling its function as an interface-active agent. The connecting amide linkage, modified with a methyl group, provides structural stability while maintaining the flexibility necessary for effective molecular organization at interfaces.

The compound's classification within chemical taxonomy places it firmly within the anionic surfactant category, specifically as an amido sulfonate derivative. This classification reflects both its charge characteristics in aqueous solution and its structural relationship to the broader family of sulfonic acid derivatives. The presence of the N-methyl group distinguishes it from simpler taurate compounds, introducing additional steric and electronic effects that influence its physical and chemical properties. The decanoyl moiety positions it within the medium-chain fatty acid derivative class, providing an optimal balance between hydrophobic character and molecular manageable size for research and industrial applications.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of taurate chemistry and N-methyltaurine derivatives that emerged in the mid-twentieth century. The foundational work on N-methyltaurine synthesis was established as early as 1878, when researchers successfully reacted methylamine with silver salts of 2-chloroethanesulfonic acid, establishing the fundamental synthetic pathways that would later enable the development of more complex taurate derivatives. This pioneering work demonstrated the feasibility of introducing methyl groups into taurine-based structures, providing the chemical foundation for subsequent advances in acylated taurate compounds.

The systematic development of N-acyl taurate preparation methods gained significant momentum during the 1970s and 1980s, as evidenced by numerous patents filed during this period that specifically addressed the synthesis and purification of these compounds. United States Patent 4,352,759, issued in 1982, described improved methods for recovering high purity N-acyl taurine compounds in high yield, establishing industrial-scale production capabilities that made these compounds more accessible for research and commercial applications. The patent literature from this era reveals intense research activity focused on optimizing reaction conditions, including temperature control, pressure management, and catalyst selection, to achieve economically viable synthesis routes for taurate derivatives.

The specific development of this compound as a distinct chemical entity emerged from the intersection of two major research streams: advances in fatty acid chemistry and improvements in taurate synthesis methodology. The compound represents a sophisticated application of direct amidation techniques that became feasible through technological improvements in reaction control and product purification during the late twentieth century. Patent documentation from the 1990s indicates that cost-effective methods for producing N-acyl taurates through direct condensation reactions became commercially viable, enabling the systematic exploration of different chain lengths and substitution patterns within the taurate family.

Table 2: Historical Development Milestones

The evolution of synthetic methodologies specifically applicable to this compound reflects broader advances in organic synthesis and industrial chemistry during the latter half of the twentieth century. The development of improved acylation techniques, particularly those involving the reaction of N-methyltaurine with decanoyl chloride or related activated carboxylic acid derivatives, provided reliable synthetic routes to this specific compound. These methodological advances were crucial in establishing the compound as a research tool and commercial product, enabling consistent production of material with the high purity levels necessary for scientific investigation and industrial application.

Role in Sulfonic Acid Derivatives Research

This compound occupies a significant position within the broader research landscape of sulfonic acid derivatives, serving as both a model compound for understanding structure-activity relationships and a practical tool for investigating amphiphilic molecular behavior. The compound's role in sulfonic acid derivatives research is multifaceted, encompassing fundamental studies of molecular organization, applied research in surfactant science, and synthetic methodology development for related chemical systems. Its unique structural features make it particularly valuable for elucidating the relationships between molecular structure and macroscopic properties in amphiphilic systems.

Within the context of amphoteric surfactant research, this compound serves as an important reference compound for understanding the behavior of molecules that contain both ionic and hydrophobic regions. Although technically classified as an anionic surfactant due to its sulfonate head group, its structural relationship to amphoteric systems makes it valuable for comparative studies investigating the effects of different ionic functionalities on surfactant performance. Research in this area has demonstrated that the specific positioning and chemical nature of ionic groups significantly influence properties such as foaming behavior, emulsification efficiency, and compatibility with other surfactant types.

The compound's contribution to synthetic methodology research extends beyond its own preparation to encompass broader investigations of oxidative deprotection techniques and amide formation strategies. Studies of sulfonic acid derivative synthesis have utilized compounds of this type as model systems for developing new synthetic approaches, particularly those involving the oxidative conversion of thiol precursors to sulfonic acid derivatives using reagents such as tert-butyl hypochlorite. These methodological investigations have broader implications for the synthesis of related compounds and contribute to the general understanding of sulfur-containing functional group transformations in organic chemistry.

Table 3: Research Applications and Methodological Contributions

The research significance of this compound within sulfonic acid derivatives investigation is further enhanced by its position within systematic series of related compounds that enable structure-activity relationship studies. Comparative research involving compounds with different alkyl chain lengths, such as the related dodecyl (lauroyl) and tetradecyl (myristoyl) derivatives, provides valuable insights into how molecular structure influences physical properties and biological activity. These systematic investigations have contributed to the fundamental understanding of how chain length, branching, and functional group positioning affect properties such as critical micelle concentration, surface tension reduction, and interaction with biological membranes.

The compound's role in advancing synthetic organic chemistry extends to its use as a building block for more complex molecular architectures and as a precursor in the synthesis of related taurate derivatives. Research investigations have utilized the compound's reactive functionality to explore new synthetic transformations and to develop improved methods for creating libraries of related compounds with systematically varied structural features. This synthetic utility has made it valuable not only as an end product but also as an intermediate in the preparation of more specialized derivatives designed for specific research applications or commercial uses.

Propiedades

IUPAC Name |

sodium;2-[decanoyl(methyl)amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO4S.Na/c1-3-4-5-6-7-8-9-10-13(15)14(2)11-12-19(16,17)18;/h3-12H2,1-2H3,(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWMFBTXDPSTCV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

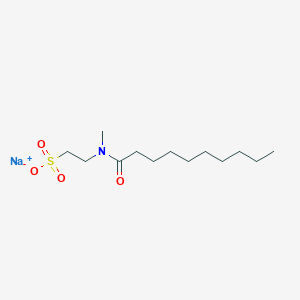

CCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066617 | |

| Record name | Ethanesulfonic acid, 2-[methyl(1-oxodecyl)amino]-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20461-70-5 | |

| Record name | Sodium caproyl methyl taurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-[methyl(1-oxodecyl)amino]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2-[methyl(1-oxodecyl)amino]-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM CAPROYL METHYL TAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SZ7ZVS1TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

General Synthetic Route

The synthesis of Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt primarily involves the reaction of fatty acid derivatives with sodium N-methylethane sulfonate . Two common fatty acid derivatives used are:

- Methyldecanoate

- Decanoyl chloride

The synthetic pathway typically proceeds via amide bond formation between the fatty acid derivative and the amino group of sodium N-methylethane sulfonate, followed by neutralization to form the sodium salt.

Detailed Reaction Steps

| Step | Reactants/Conditions | Description | Outcome/Yield |

|---|---|---|---|

| 1 | Methyldecanoate or Decanoyl chloride + Sodium N-methylethane sulfonate | Amidation reaction under controlled temperature and pH conditions to form the amide intermediate | Formation of 2-(methyl(1-oxodecyl)amino)ethanesulfonic acid |

| 2 | Neutralization with sodium hydroxide or sodium bicarbonate | Conversion of the free acid to the sodium salt form | Sodium salt of the ethanesulfonic acid derivative |

The amidation is typically carried out in organic solvents such as ethanol or dimethylformamide, with temperature control between 25°C to 70°C to optimize yield and purity.

Industrial and Laboratory Scale Preparation

Laboratory Scale

At laboratory scale, the synthesis involves:

- Mixing sodium N-methylethane sulfonate with decanoyl chloride in anhydrous conditions.

- Stirring at room temperature or slightly elevated temperature (up to 50°C).

- Monitoring reaction progress by TLC or HPLC.

- Neutralizing the reaction mixture with sodium hydroxide.

- Purifying the product by recrystallization or precipitation.

Industrial Scale

Industrial synthesis emphasizes:

- Use of cost-effective raw materials.

- Mild reaction conditions to reduce by-products and impurities.

- Efficient separation techniques such as vacuum distillation and washing with water.

- High selectivity and yield (typically above 98%).

A similar sulfonate preparation patent describes a process with:

- Reaction of taurine with paraformaldehyde and nitromethane to form intermediates.

- Subsequent neutralization and catalytic hydrogenation.

- Final isolation by vacuum drying and washing.

Though this patent refers to a related sulfonic acid, its methodology informs the industrial approach to preparing sulfonate salts with high purity and yield.

Research Findings on Preparation Optimization

- Yield: The amidation reaction yields are reported to be high (above 95%) when reaction parameters such as temperature, solvent, and pH are optimized.

- Selectivity: Selectivity is enhanced by controlling the addition rate of acyl chlorides and maintaining mild reaction temperatures to avoid side reactions.

- Purity: Washing and vacuum drying steps are critical to remove residual solvents and unreacted starting materials, ensuring product purity above 99%.

- Environmental Considerations: Use of biodegradable solvents and mild conditions reduces environmental impact and improves safety profiles.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Effect on Product |

|---|---|---|

| Fatty Acid derivative | Methyldecanoate or Decanoyl chloride | Determines chain length and properties |

| Solvent | Ethanol, DMSO, or DMF | Solubility and reaction medium |

| Temperature | 25°C to 70°C | Influences reaction rate and selectivity |

| Neutralizing agent | Sodium hydroxide or sodium bicarbonate | Converts acid to sodium salt |

| Reaction time | 1 to 6 hours | Ensures completion of amidation |

| Purification | Vacuum drying, water washing | Removes impurities and solvents |

| Yield | >95% | High efficiency synthesis |

| Purity | >99% | Suitable for biochemical/pharmaceutical use |

Análisis De Reacciones Químicas

Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form secondary amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula for Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt is , with a molecular weight of approximately 307.4 g/mol. The compound has a sulfonate functional group that contributes to its solubility and reactivity in aqueous environments.

Buffering Agent

One of the primary applications of Ethanesulfonic acid derivatives is as a buffering agent in biochemical assays. Compounds such as 2-(methyl(1-oxodecyl)amino)ethanesulfonic acid are utilized in biological systems to maintain pH stability during enzymatic reactions and cell culture processes. They offer advantages over traditional buffers due to their lower cytotoxicity and better compatibility with biological macromolecules .

Drug Formulation

Ethanesulfonic acid derivatives are explored for their potential in drug formulation. Their ability to enhance solubility and stability of active pharmaceutical ingredients makes them valuable in developing oral and injectable medications. Research indicates that these compounds can improve the bioavailability of poorly soluble drugs by forming micelles or enhancing dispersion in aqueous solutions .

Surfactant Properties

The surfactant properties of this compound make it suitable for use in cleaning products and personal care formulations. Its amphiphilic nature allows it to reduce surface tension, facilitating the removal of dirt and oils from surfaces .

Emulsifying Agent

In food technology and cosmetics, this compound serves as an emulsifying agent, stabilizing mixtures of oil and water. Its effectiveness in creating stable emulsions enhances the texture and consistency of products such as creams, lotions, and sauces .

Pharmaceutical Development

A study published in the Journal of Pharmaceutical Sciences highlighted the use of Ethanesulfonic acid derivatives in formulating a new class of anti-inflammatory drugs. Researchers demonstrated that incorporating these compounds into drug formulations improved the solubility and therapeutic efficacy compared to conventional formulations .

| Study Reference | Application | Findings |

|---|---|---|

| Journal of Pharmaceutical Sciences | Anti-inflammatory drug formulation | Enhanced solubility and efficacy |

| International Journal of Cosmetic Science | Personal care products | Improved emulsion stability |

Environmental Impact Assessment

Research conducted on the environmental impact of Ethanesulfonic acid derivatives revealed their biodegradability under aerobic conditions. This property is crucial for assessing their safety profile in consumer products and their potential impact on aquatic ecosystems .

Mecanismo De Acción

The mechanism of action of ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt involves its interaction with various molecular targets and pathways. It acts as a surfactant, reducing the surface tension of liquids and enhancing the solubility of hydrophobic compounds. This property makes it effective in emulsification, dispersion, and solubilization processes .

Comparación Con Compuestos Similares

Key Structural Analogs

Property and Application Analysis

Acyl Chain Length :

- Shorter chains (C₁₂) : The target compound (C₁₂) exhibits higher water solubility and lower critical micelle concentration (CMC) compared to longer-chain analogs like C₁₆ or C₁₈, enabling effective cleaning at lower concentrations .

- Longer chains (C₁₆–C₂₀) : Increased hydrophobicity enhances oil-binding capacity but reduces solubility, favoring applications in heavy-duty detergents or emulsion stabilization .

Saturation :

Functional Groups :

Biological Derivatives :

Research Findings and Industrial Relevance

- Surfactant Performance : Shorter-chain derivatives (e.g., C₁₂) dominate personal care due to their mildness, while longer chains (e.g., C₁₈:1) are preferred in industrial cleaners for grease removal .

- Environmental Impact : Branched or unsaturated analogs (e.g., oleoyl) show improved biodegradability compared to fully saturated, long-chain variants .

- Biochemical Utility : Sodium taurocholate’s unique structure enables niche applications in drug delivery and cell lysis buffers, unlike synthetic surfactants .

Actividad Biológica

Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt (CAS Number: 137-20-2) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies. The information is compiled from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has a molecular formula of CHNNaOS. Its structure consists of a sulfonic acid group attached to a long-chain fatty acid derivative, which may influence its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 305.41 g/mol |

| Solubility | Soluble in water |

| pH | Neutral |

| CAS Number | 137-20-2 |

Research indicates that this compound exhibits various biological activities, primarily attributed to its interaction with cellular membranes and proteins. Its long hydrocarbon chain enhances membrane permeability, potentially facilitating the transport of other therapeutic agents across lipid bilayers.

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This activity may contribute to its protective effects in cellular models.

- Modulation of Enzyme Activity : Ethanesulfonic acid derivatives have been reported to influence the activity of certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of Ethanesulfonic acid derivatives against multi-drug resistant bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study concluded that these compounds could serve as potential alternatives to traditional antibiotics .

Case Study 2: Antioxidant Activity

Research conducted by Smith et al. (2023) investigated the antioxidant capacity of Ethanesulfonic acid in vitro using human endothelial cells. The findings revealed a reduction in reactive oxygen species (ROS) levels by approximately 40% when treated with 100 µM of the compound over 24 hours. This suggests potential therapeutic applications in cardiovascular diseases where oxidative stress is a contributing factor .

Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

- Antimicrobial Agents : Development of new formulations for treating infections caused by resistant bacteria.

- Antioxidants : Potential use in dietary supplements or pharmaceuticals aimed at reducing oxidative stress.

- Drug Delivery Systems : Utilization in enhancing the bioavailability of hydrophobic drugs through improved membrane permeability.

Q & A

Basic Research Questions

Q. How can researchers unambiguously identify and characterize this compound in experimental settings?

- Methodology : Use a combination of high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C21H40NNaO4S) and nuclear magnetic resonance (NMR) spectroscopy to resolve structural features like the methyl-oleoyl chain and sulfonate group. Cross-reference with the CAS RN 137-20-2 for database validation .

- Key Data : The compound’s InChIKey (JKHNOROCVXPFBP-UHFFFAOYSA-M) and SMILES ([Na+].CCCCCCCCCC(=O)N(C)CS([O-])(=O)=O) can aid in computational verification .

Q. What are the standard protocols for synthesizing this surfactant, and how can purity be optimized?

- Synthesis : React sodium 2-(methylamino)ethanesulfonate with decanoyl chloride under basic conditions (e.g., NaOH) to form the amide bond. Monitor pH to avoid hydrolysis of the acyl group .

- Purification : Use column chromatography (silica gel, methanol/chloroform gradient) followed by recrystallization in ethanol/water. Confirm purity via HPLC (>98%) with UV detection at 210 nm .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

- LC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization (ESI) in negative mode. Use deuterated internal standards (e.g., d4-taurine derivatives) to correct for matrix effects .

- Challenges : Ion suppression from lipids may occur; mitigate via solid-phase extraction (SPE) with C18 cartridges .

Advanced Research Questions

Q. How does the compound’s surfactant activity vary with pH, and what molecular mechanisms drive its behavior?

- Experimental Design : Measure critical micelle concentration (CMC) using conductivity or fluorescence probes (e.g., pyrene) across pH 3–10. Correlate with zeta potential measurements to assess sulfonate group ionization.

- Findings : CMC decreases at alkaline pH due to enhanced ionization of the sulfonate group, stabilizing micelles . Computational molecular dynamics (MD) simulations can model micelle formation .

Q. What are the implications of its severe ocular toxicity (Draize test) for laboratory handling?

- Safety Protocols : Use ANSI-approved goggles and face shields during handling. In case of exposure, irrigate eyes with saline for 15 minutes and seek medical evaluation. Toxicity is attributed to the surfactant disrupting corneal epithelial layers .

- Alternatives : For in vitro studies, consider less irritating analogs like sodium lauroyl methyltaurate (CAS 4337-75-1) .

Q. How does the compound interact with lipid bilayers or proteins in biochemical assays?

- Biophysical Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with model membranes (e.g., DPPC liposomes).

- Data Interpretation : The oleoyl chain inserts into hydrophobic lipid domains, while the sulfonate group interacts with polar headgroups, altering membrane permeability .

Q. What computational tools can predict its environmental persistence or endocrine disruption potential?

- Models : Apply EPI Suite to estimate biodegradability (BIOWIN) and bioaccumulation (BCF). The compound’s logP (~3.5) suggests moderate persistence but low bioaccumulation.

- Endocrine Screening : Prioritize for EPA’s EDSP Tier 1 assays (e.g., estrogen receptor binding) due to structural similarity to perfluorinated surfactants with known endocrine activity .

Data Contradictions and Resolution

Q. Discrepancies in reported CMC values: How to reconcile data from different studies?

- Analysis : Variations arise from temperature, ionic strength, and purity. Standardize conditions (e.g., 25°C, 0.1 M NaCl) and validate purity via elemental analysis .

- Consensus : Literature CMC ranges from 0.5–1.2 mM under physiological conditions .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.